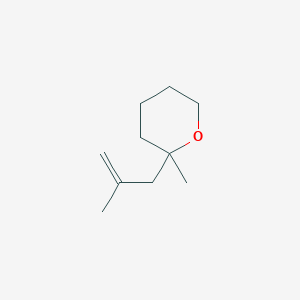
2-Methyl-2-(2-methylprop-2-en-1-yl)oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(2-methylprop-2-en-1-yl)oxane is an organic compound with a unique structure that includes an oxane ring substituted with methyl and methylprop-2-en-1-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-methylprop-2-en-1-yl)oxane typically involves the reaction of 2-methylprop-2-en-1-ol with an appropriate oxane precursor under controlled conditions. The reaction may require the use of catalysts and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(2-methylprop-2-en-1-yl)oxane can undergo various chemical reactions, including:
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .
Major Products
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols .
Scientific Research Applications
2-Methyl-2-(2-methylprop-2-en-1-yl)oxane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in the study of biological pathways and as a potential bioactive molecule.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(2-methylprop-2-en-1-yl)oxane involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, depending on the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-propen-1-ol: A similar compound with a slightly different structure, used in similar applications.
2-Methylallyl alcohol: Another related compound with comparable properties and uses.
trans-Rose oxide: A stereoisomer with distinct chemical and physical properties.
Uniqueness
2-Methyl-2-(2-methylprop-2-en-1-yl)oxane is unique due to its specific substitution pattern and the presence of the oxane ring.
Properties
CAS No. |
380335-07-9 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2-methyl-2-(2-methylprop-2-enyl)oxane |
InChI |
InChI=1S/C10H18O/c1-9(2)8-10(3)6-4-5-7-11-10/h1,4-8H2,2-3H3 |
InChI Key |
RUNLXEKTLRQJKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC1(CCCCO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


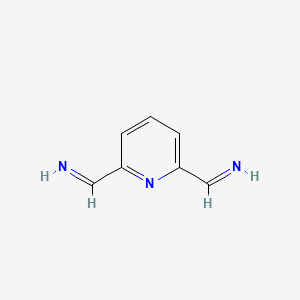
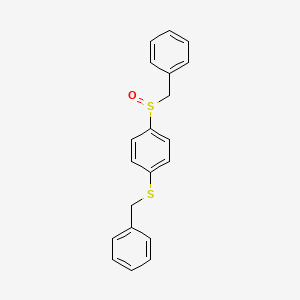
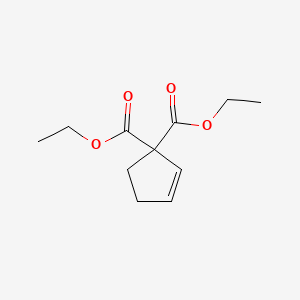
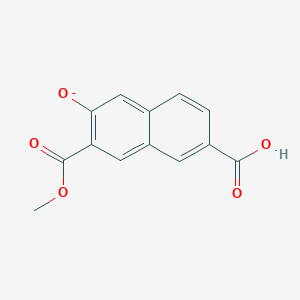
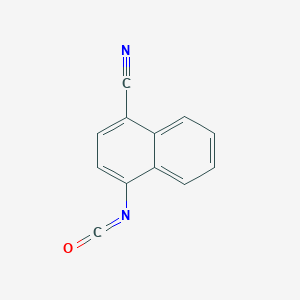
![1-Phosphabicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14235432.png)
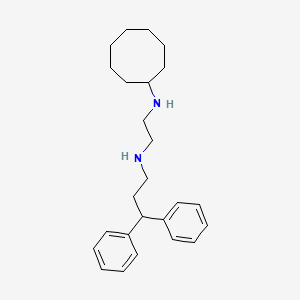
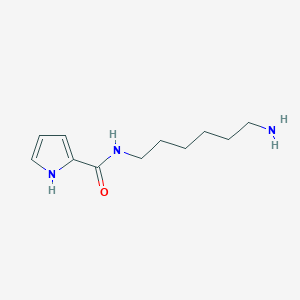
![N-Cyclohexyl-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14235465.png)
![Acetamide, N-[1-(2-hydroxyphenyl)-3-oxo-3-phenylpropyl]-](/img/structure/B14235470.png)
![3-Methyl-N,N-bis(3-methyl[1,1'-biphenyl]-4-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14235472.png)
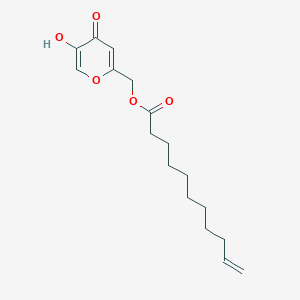

![N-[(Pyridin-2-yl)methyl]-L-methioninamide](/img/structure/B14235486.png)
